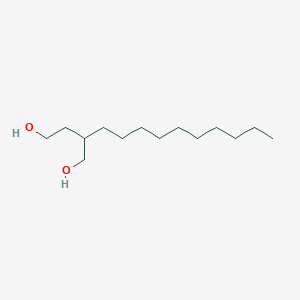
1,4-Butanediol, 2-decyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Butanediol, 2-decyl- is an organic compound belonging to the family of diols, which are compounds containing two hydroxyl (OH) groups. This compound is a derivative of 1,4-butanediol, with a decyl group attached to the second carbon atom. It is a colorless, viscous liquid that is used in various industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1,4-butanediol, 2-decyl- can be achieved through several methods. One common synthetic route involves the reaction of 1,4-butanediol with a decyl halide in the presence of a base, such as sodium hydroxide, to form the desired product. The reaction conditions typically include a temperature range of 50-100°C and a reaction time of several hours.
Industrial production methods for 1,4-butanediol, 2-decyl- often involve the continuous hydrogenation of 2-butyne-1,4-diol using modified nickel catalysts. This process is carried out at temperatures between 80-170°C and pressures of 250-300 bar .
Chemical Reactions Analysis
1,4-Butanediol, 2-decyl- undergoes various chemical reactions, including:
Oxidation: When exposed to oxidizing agents, 1,4-butanediol, 2-decyl- can be converted into corresponding aldehydes or carboxylic acids.
Reduction: This compound can be reduced to form alcohols or other reduced derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl groups are replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like halides. Major products formed from these reactions include tetrahydrofuran, butyrolactone, and various esters .
Scientific Research Applications
1,4-Butanediol, 2-decyl- has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various polymers and resins.
Biology: This compound is utilized in the study of metabolic pathways and enzyme reactions.
Industry: 1,4-Butanediol, 2-decyl- is used in the production of spandex fibers, urethane elastomers, and copolyester ethers
Mechanism of Action
The mechanism of action of 1,4-butanediol, 2-decyl- involves its interaction with various molecular targets and pathways. It can act as a solvent, facilitating the dissolution and transport of other compounds. Additionally, it can undergo enzymatic conversion to form active metabolites that participate in biochemical reactions. For example, it can be converted to gamma-hydroxybutyrate (GHB) through enzymatic oxidation .
Comparison with Similar Compounds
1,4-Butanediol, 2-decyl- can be compared with other similar compounds, such as:
1,2-Butanediol: Another diol with hydroxyl groups on adjacent carbon atoms.
1,3-Butanediol: A diol with hydroxyl groups on the first and third carbon atoms.
2,3-Butanediol: A diol with hydroxyl groups on the second and third carbon atoms.
cis-Butene-1,4-diol: A diol with hydroxyl groups on the first and fourth carbon atoms in a cis configuration.
The uniqueness of 1,4-butanediol, 2-decyl- lies in its decyl group, which imparts distinct chemical and physical properties, making it suitable for specific industrial and research applications.
Properties
CAS No. |
120902-88-7 |
|---|---|
Molecular Formula |
C14H30O2 |
Molecular Weight |
230.39 g/mol |
IUPAC Name |
2-decylbutane-1,4-diol |
InChI |
InChI=1S/C14H30O2/c1-2-3-4-5-6-7-8-9-10-14(13-16)11-12-15/h14-16H,2-13H2,1H3 |
InChI Key |
FHXBCFFDAGGOMR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC(CCO)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-Chloroethyl)-N'-[2-(1H-imidazol-1-yl)ethyl]-N-nitrosourea](/img/structure/B14296259.png)
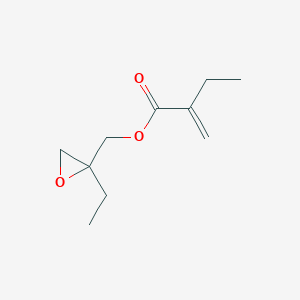


![1-Acetyl-3-[(dimethylamino)methyl]-5-propylpyrrolidin-2-one](/img/structure/B14296283.png)
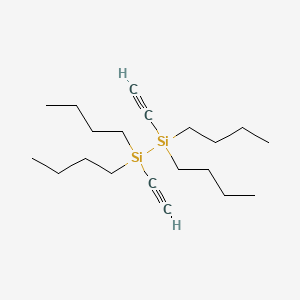

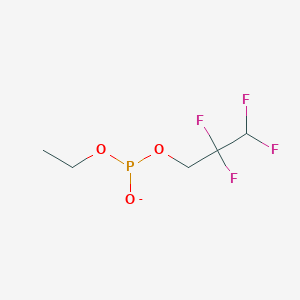
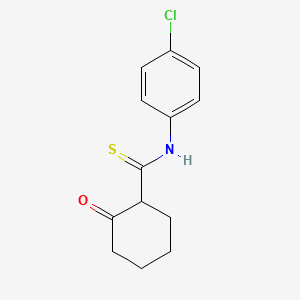
![4,4'-[Naphthalene-2,6-diylbis(oxy)]diphenol](/img/structure/B14296308.png)
![N-[5-(1,3-Dioxolan-2-YL)pentyl]-2,2,2-trifluoroacetamide](/img/structure/B14296322.png)
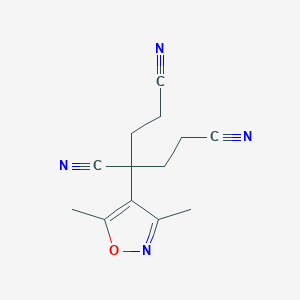
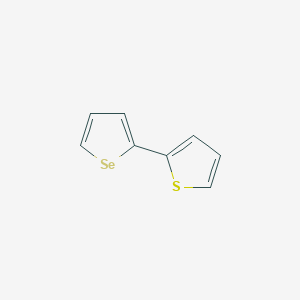
![Methyl 3,4,5-tris{[4-(dodecyloxy)phenyl]methoxy}benzoate](/img/structure/B14296355.png)
